1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's molecular formula is , and it has a molecular weight of approximately 258.13 g/mol .
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole belongs to the class of boron-containing heterocycles. The presence of the dioxaborolane moiety enhances its reactivity and utility in various chemical reactions, particularly those involving carbon-boron bond formations.
The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole typically involves several key steps:
The reaction mechanism likely involves cross-coupling processes where the boron-containing reagent reacts with the benzimidazole derivative to form the final product. The use of palladium as a catalyst facilitates the formation of carbon-boron bonds through oxidative addition and reductive elimination steps.
The molecular structure of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole can be represented using various structural formulas:
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-11-12(8-10)17(5)9-16-11/h6-9H,1-5H3
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C
.The compound's structural features include:
The compound can participate in various chemical reactions typical of boron-containing compounds:
The reactions are typically facilitated by palladium catalysts under mild conditions. The versatility of the boron atom allows for functionalization at various positions on the benzimidazole ring.
The mechanism by which 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole exerts its biological effects involves:
Studies have shown that derivatives of benzimidazole exhibit significant activity against cancer cell lines and may modulate signaling pathways involved in inflammation.
The compound is typically characterized by:
Key chemical properties include:
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole holds promise in several scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, showcasing how modifications to traditional structures can yield novel compounds with enhanced biological activity.
The core structure of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole integrates a benzimidazole scaffold with a pinacol boronate ester, enabling dual functionality: aromatic nitrogen coordination and Suzuki cross-coupling reactivity. The benzimidazole nucleus is constructed via condensation of 4-bromo-1,2-diaminobenzene with formic acid under reflux, introducing the N1-methyl group early to prevent undesired N3-alkylation [3]. Subsequent boronation employs bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (Pd(dppf)Cl₂), where the electron-deficient nature of the brominated benzimidazole facilitates selective Miyaura borylation at the C6 position. This regioselectivity is attributed to reduced electron density at C6 due to the inductive effect of the proximal imidazole nitrogen [1] [3].
Key design parameters include:
Table 1: Structural and Electronic Parameters
Parameter | Value | Impact on Reactivity |
---|---|---|
Molecular Formula | C₁₄H₁₉BN₂O₂ | Determines mass balance in coupling |
Predicted pKa (benzimidazole) | 5.31 ± 0.10 | Influences boron electrophilicity |
Storage Stability | 2–8°C (solid, inert atmosphere) | Prevents protodeboronation/hydrolysis |
The C–B bond in this compound undergoes Suzuki-Miyaura coupling with aryl/heteroaryl halides, exploiting the boronate’s nucleophilicity. Critical catalytic systems include Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) with K₂CO₃ or CsF bases in toluene/water (4:1) at 80–90°C. The reaction proceeds via a standard mechanism: (1) oxidative addition of aryl halide to Pd⁰, (2) base-mediated formation of tetracoordinated boronate anion, and (3) transmetalation followed by reductive elimination [1] [5].
Optimization challenges:
Table 2: Representative Coupling Examples
Electrophile | Conditions | Yield | Application Target |
---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 85°C | 92% | Fluorescent probes |
3-Bromopyridine | Pd(dtbpf)Cl₂, CsF, dioxane, 90°C | 78% | Kinase inhibitors |
2-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 65% | Conjugated polymers |
Mechanochemical synthesis via ball milling eliminates solvent waste and enhances atom economy. The optimized route involves:
Advantages over solution-phase:
Limitations:
N-Methylation must exclusively target the imidazole nitrogen (N1) to avoid blocking the C6 boronation site. Using methyl iodide in DMF at 0°C achieves >99% N1-selectivity, attributed to lower steric hindrance versus N3 [3]. Post-methylation, boronation faces two hurdles:
Coordination flexibility:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1